molecular formula C20H21N3O3 B10988285 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B10988285
M. Wt: 351.4 g/mol
InChI Key: WCBVPPSSKIXMOE-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzimidazole core linked to a benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and benzodioxepine derivatives.

Biology

Biologically, N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzodioxepine ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents and overall structure.

    Benzodioxepine Derivatives: Compounds such as 1,5-benzodioxepin-3-amine and 1,5-benzodioxepin-4-ol have similar ring structures but different functional groups.

Uniqueness

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of the benzimidazole and benzodioxepine moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 207.226 g/mol
  • CAS Number : 56195-14-3

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell Line IC50_{50} (μM) Assay Type Notes
A5492.12 ± 0.212D Cell CultureHigh sensitivity observed
HCC8275.13 ± 0.972D Cell CultureModerate sensitivity
NCI-H3580.85 ± 0.052D Cell CultureMost sensitive cell line
MRC-53.11 ± 0.26Normal Fibroblast LineCytotoxic effects noted

In a study conducted by researchers, the compound demonstrated significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) cell culture models, particularly against the A549 and NCI-H358 lung cancer cell lines . The IC50_{50} values indicate potent activity, especially in the A549 line, which is often used as a model for lung cancer research.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against common bacterial strains, including E. coli and S. aureus. The results indicated varying degrees of antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Lung Cancer Cell Lines : In a comprehensive evaluation using both 2D and 3D culture systems, the compound was tested alongside standard chemotherapeutics like doxorubicin and vandetanib. The results highlighted its potential as a viable candidate for further development in cancer therapy due to its selective activity against tumor cells while also affecting normal fibroblast cells .
  • Antimicrobial Efficacy : Another research initiative focused on the compound's ability to inhibit bacterial growth effectively. It was found that modifications to its chemical structure could enhance its potency against resistant strains of bacteria, indicating a pathway for optimizing its therapeutic applications in infectious diseases .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-12(2)19-22-15-6-5-14(11-16(15)23-19)21-20(24)13-4-7-17-18(10-13)26-9-3-8-25-17/h4-7,10-12H,3,8-9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

WCBVPPSSKIXMOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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